molecular formula C9H8FNO B7988906 2-Fluoro-6,7-dihydroquinolin-8(5H)-one

2-Fluoro-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B7988906
M. Wt: 165.16 g/mol
InChI Key: ALJYZVNVOFVDBA-UHFFFAOYSA-N
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Description

2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a fluorinated quinolone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1

    • Step 1: : Synthesis of 2-fluoroaniline

      • Reagents: Aniline, fluorinating agent (e.g., Selectfluor)

      • Conditions: Room temperature, inert atmosphere

    • Step 2: : Formation of 2-fluoroacetanilide

      • Reagents: 2-fluoroaniline, acetic anhydride

      • Conditions: Mild heating

    • Step 3: : Cyclization to 2-Fluoro-6,7-dihydroquinolin-8(5H)-one

      • Reagents: Polyphosphoric acid (PPA)

      • Conditions: Elevated temperature

  • Route 2

    • Step 1: : Synthesis of 2-fluorobenzaldehyde

      • Reagents: Fluorobenzene, formylation reagent (e.g., dichloromethyl methyl ether)

      • Conditions: Lewis acid catalyst

    • Step 2: : Synthesis of this compound

      • Reagents: 2-fluorobenzaldehyde, amine, oxidizing agent (e.g., KMnO4)

      • Conditions: Reflux

Industrial Production Methods:

Industrial synthesis often involves scalable methods with optimized reaction conditions. High-pressure reactors and continuous flow systems can improve yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate to form quinolone derivatives.

  • Reduction: : Reduction with lithium aluminum hydride yields dihydroquinolines.

  • Substitution: : Nucleophilic substitution reactions with various nucleophiles lead to diversified quinolone derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: : Amines, alkoxides, thiols

Major Products Formed:

  • Quinoline N-oxides from oxidation

  • Dihydroquinolines from reduction

  • Substituted quinolones from nucleophilic substitution

Scientific Research Applications

Chemistry:

  • Synthesis of novel heterocyclic compounds

  • Building blocks for complex organic molecules

Biology:

  • Fluorescent probes for biological imaging

  • Potential precursor for drug molecules with anti-inflammatory and antibacterial properties

Medicine:

  • Investigated for anticancer activity

  • Precursor for designing enzyme inhibitors

Industry:

  • Intermediate for agrochemical production

  • Component in dye synthesis

Mechanism of Action

2-Fluoro-6,7-dihydroquinolin-8(5H)-one exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism often involves the formation of covalent bonds with active site residues or interaction with nucleic acids, altering biological pathways.

Molecular Targets and Pathways:

  • Targets: : Enzymes like topoisomerases, kinases

  • Pathways: : Apoptotic pathways, DNA replication processes

Comparison with Similar Compounds

  • 2-Fluoroquinoline

  • 6,7-Dihydroquinolin-8(5H)-one

  • 2-Fluoro-3,4-dihydroquinolin-8(1H)-one

2-Fluoro-6,7-dihydroquinolin-8(5H)-one's unique fluorine modification sets it apart in both reactivity and application, making it a compound of interest for ongoing research and industrial development.

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Properties

IUPAC Name

2-fluoro-6,7-dihydro-5H-quinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJYZVNVOFVDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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